molecular formula C5H4BrClN2 B1522598 3-Bromo-6-chloropyridin-2-amine CAS No. 442127-50-6

3-Bromo-6-chloropyridin-2-amine

Cat. No. B1522598
CAS RN: 442127-50-6
M. Wt: 207.45 g/mol
InChI Key: OSFDXYVWIQEZHA-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloropyridin-2-amine” is a chemical compound that is used as a reactant in the synthesis of various pharmaceutical compounds . It is mainly used as a starting material for the production of many pharmaceutical compounds .


Synthesis Analysis

The synthesis of “3-Bromo-6-chloropyridin-2-amine” involves the use of bromine and sodium acetate in acetic acid. The reaction mixture is stirred at room temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-chloropyridin-2-amine” is represented by the formula C5H4BrClN2 . The InChI key for this compound is OPKKXWUGXHSFQI-UHFFFAOYSA-N .


Chemical Reactions Analysis

“3-Bromo-6-chloropyridin-2-amine” is a reactant used in the synthesis of kilogram quantities of an akt Kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .


Physical And Chemical Properties Analysis

“3-Bromo-6-chloropyridin-2-amine” is a solid at room temperature . It has a molecular weight of 207.46 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Selective Amination

3-Bromo-6-chloropyridin-2-amine is employed in selective amination reactions, demonstrating high chemoselectivity and efficiency in synthesizing desired aminopyridines. For instance, the selective amination of polyhalopyridines using a palladium-xantphos complex has shown to predominantly yield aminochloropyridine products with high isolated yield, emphasizing the utility of 3-bromo-6-chloropyridin-2-amine in achieving high selectivity in amination reactions (Ji, Li, & Bunnelle, 2003).

Microwave-Assisted Amination

The compound is also pivotal in microwave-assisted amination processes. Research has illustrated that amination of 3-bromo-2-chloropyridine with various substituted aminoethanols under microwave irradiation conditions results in superior conversion and yield compared to conventional heating methods (Kim et al., 2010).

Regioselective Reactions and Synthesis

Furthermore, 3-Bromo-6-chloropyridin-2-amine is instrumental in studying regioselective reactions. Investigations into the regioselective displacement reaction with ammonia have unveiled the formation of specific aminopyrimidines, demonstrating the compound's role in understanding and leveraging regioselectivity in organic synthesis (Doulah et al., 2014).

Synthesis of Complex Molecules

The compound is utilized in the synthesis of complex molecules, such as dihydropyridin-2-ones, showcasing its versatility in organic synthesis and the development of novel compounds with potential applications in various fields (Cardillo et al., 2004).

Mechanistic Insights and Novel Methodologies

Research involving 3-Bromo-6-chloropyridin-2-amine also contributes to mechanistic insights and the development of novel methodologies in organic chemistry. For example, studies on the palladium-catalyzed heteroarylation of adamantylalkyl amines have explored the coupling efficiencies and selective substitution reactions, furthering our understanding of reaction mechanisms and expanding the toolbox of synthetic chemists (Abel et al., 2017).

Safety and Hazards

The safety information for “3-Bromo-6-chloropyridin-2-amine” indicates that it has the GHS07 signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

3-bromo-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFDXYVWIQEZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681004
Record name 3-Bromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloropyridin-2-amine

CAS RN

442127-50-6
Record name 3-Bromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-6-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chloro-pyridin-2-ylamine (5 g, 38.89 mmol) is dissolved in chloroform (250 mL) and a solution of bromine (1.33 mL, 26 mmol) in chloroform (50 mL) is slowly added over a one hour period. During the addition a precipitate (hydrobromide salt of the starting material) forms. After stirring overnight the reaction mixture is filtered, the filtrate is evaporated and the residue is partitioned between ethyl acetate and 1 M sodium carbonate solution. The organic phase is separated, evaporated and the solid residue purified by flash chromatography (silica gel, 15% ethyl acetate in petroleum ether) affording the title compound (1.44 g, 17%) as a solid. The material is carried through the next three reaction steps.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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